molecular formula C10H15ClN6S B4185734 {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride

Cat. No. B4185734
M. Wt: 286.79 g/mol
InChI Key: FWVNMAAGZLFFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride, also known as MTEP, is a compound that has been widely used in scientific research due to its unique properties. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. By blocking the activation of mGluR5, {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride can reduce the excitability of neurons and modulate synaptic plasticity, which is crucial for learning and memory processes.
Biochemical and Physiological Effects:
{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride has been shown to have a wide range of biochemical and physiological effects, including reducing the release of glutamate, regulating the activity of ion channels, and modulating the expression of plasticity-related genes. {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride in lab experiments is its high selectivity and specificity for mGluR5, which allows for precise modulation of synaptic plasticity and learning and memory processes. However, {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride has some limitations, including its low solubility in water and limited bioavailability, which can affect its potency and efficacy in vivo.

Future Directions

There are several future directions for research on {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride, including investigating its potential therapeutic effects in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and addiction. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride on synaptic plasticity and learning and memory processes. In addition, the development of more potent and selective mGluR5 antagonists could lead to the development of novel therapeutic agents for various disorders.

Scientific Research Applications

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride has been widely used in scientific research to investigate the role of mGluR5 in various physiological processes, including synaptic plasticity, learning, and memory. Studies have shown that {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride has also been shown to have potential therapeutic effects in other neurological and psychiatric disorders, such as depression, anxiety, and addiction.

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6S.ClH/c1-16-10(13-14-15-16)17-6-5-12-8-9-3-2-4-11-7-9;/h2-4,7,12H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVNMAAGZLFFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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